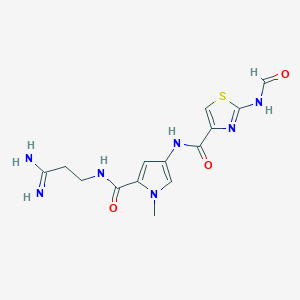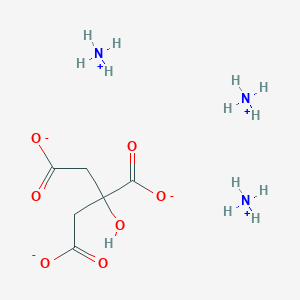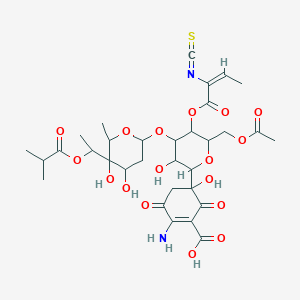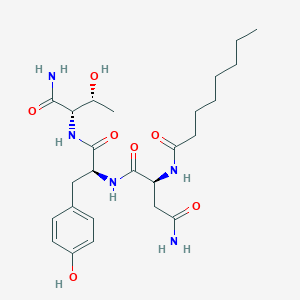
Fmtfmp-fpim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmtfmp-fpim is a synthetic compound that has been recently developed for use in scientific research. This compound has shown promising results in various studies due to its unique properties and mechanisms of action.
Applications De Recherche Scientifique
Fmtfmp-fpim has a wide range of potential applications in scientific research. It has been shown to be effective in various studies, including those related to neuroscience, pharmacology, and toxicology. Fmtfmp-fpim can be used to study the effects of certain chemicals or drugs on the brain and nervous system, as well as to investigate the mechanisms of action of various substances.
Mécanisme D'action
The mechanism of action of Fmtfmp-fpim is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the release of dopamine and serotonin, which are two neurotransmitters that play a key role in regulating mood, motivation, and reward. Fmtfmp-fpim may also affect other neurotransmitters and receptors in the brain, but more research is needed to fully understand its mechanism of action.
Effets Biochimiques Et Physiologiques
Fmtfmp-fpim has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and enhance the release of dopamine and serotonin in the brain. Fmtfmp-fpim may also have other effects on the body, but more research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Fmtfmp-fpim is its specificity for certain neurotransmitters and receptors in the brain. This compound can be used to selectively modulate the activity of these targets, which can help researchers better understand their role in various physiological processes. However, one of the limitations of Fmtfmp-fpim is that it has not been extensively studied in humans, and its effects on human physiology are not well understood.
Orientations Futures
There are many potential future directions for research on Fmtfmp-fpim. Some of the most promising areas of research include investigating its effects on various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Fmtfmp-fpim may also be useful in developing new drugs or treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of Fmtfmp-fpim, as well as its potential risks and side effects.
Conclusion:
In conclusion, Fmtfmp-fpim is a promising compound for use in scientific research. It has shown unique properties and mechanisms of action that make it useful for investigating various physiological processes and disorders. However, more research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
Fmtfmp-fpim is synthesized through a multi-step process involving various chemical reactions. The exact details of the synthesis method are proprietary and not publicly available. However, it is known that the compound is synthesized in a laboratory setting under strict conditions to ensure purity and consistency.
Propriétés
Numéro CAS |
123725-02-0 |
|---|---|
Nom du produit |
Fmtfmp-fpim |
Formule moléculaire |
C14H17N7O3S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H17N7O3S/c1-21-5-8(4-10(21)13(24)17-3-2-11(15)16)19-12(23)9-6-25-14(20-9)18-7-22/h4-7H,2-3H2,1H3,(H3,15,16)(H,17,24)(H,19,23)(H,18,20,22) |
Clé InChI |
IUQREFBXQOXQHS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
SMILES canonique |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CSC(=N2)NC=O |
Synonymes |
3-(5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)thiazole FMTFMP-FPIM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)










![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)